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molecular formula C12H13N3O B8736895 1,3-dimethyl-N-phenylpyrazole-4-carboxamide CAS No. 64429-34-1

1,3-dimethyl-N-phenylpyrazole-4-carboxamide

Cat. No. B8736895
M. Wt: 215.25 g/mol
InChI Key: WZBRFGKKALNVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04134987

Procedure details

5-chloro-1,3-dimethyl-N-phenyl-4-pyrazolecarboxamide (2.7 g) was dissolved in ethanol (100 ml) and anhydrous sodium acetate (2 g) added. The mixture was hydrogenated at room temperature and 2 atmospheres pressure using palladium on carbon catalyst. On completion of the reaction, the catalyst was removed by filtration through celite and the filtrate evaporated in vacuo. Water (50 ml) was added and the product extracted with chloroform (3 × 25 ml). The combined extracts were washed with water, dried and evaporated. The product was crystallised from ethanol and 1,3-dimethyl-N-phenyl-4-pyrazolecarboxamide (2 g, 96%) was obtained as colourless needles, m.p. 91-92° C.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:6]([CH3:7])[N:5]=[C:4]([CH3:8])[C:3]=1[C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:10].C([O-])(=O)C.[Na+]>C(O)C.[Pd]>[CH3:7][N:6]1[CH:2]=[C:3]([C:9]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:10])[C:4]([CH3:8])=[N:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
ClC1=C(C(=NN1C)C)C(=O)NC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
On completion of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
ADDITION
Type
ADDITION
Details
Water (50 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the product extracted with chloroform (3 × 25 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was crystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C(=C1)C(=O)NC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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